1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione
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Overview
Description
1-Oxa-5lambda6-thiaspiro[24]heptane-5,5-dione is a chemical compound with the molecular formula C5H8O3S It is characterized by its unique spirocyclic structure, which includes an oxirane (epoxide) ring and a tetrahydrothiophene ring
Preparation Methods
The synthesis of 1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with a sulfur-containing reagent to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Chemical Reactions Analysis
1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological assays or therapeutic applications.
Comparison with Similar Compounds
1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione can be compared with other spirocyclic compounds, such as:
1,2-Oxathiolane: Similar in having an oxirane ring, but differs in the sulfur-containing ring structure.
Spiro[2.4]heptane: Lacks the oxygen and sulfur atoms, resulting in different chemical properties and reactivity.
1,3-Dioxolane: Contains an oxygen-containing ring but lacks the sulfur atom, leading to different applications and reactivity The uniqueness of 1-oxa-5lambda6-thiaspiro[2
Properties
CAS No. |
1342380-16-8 |
---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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